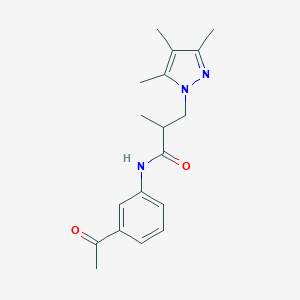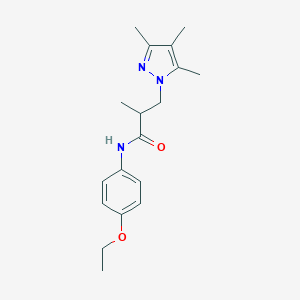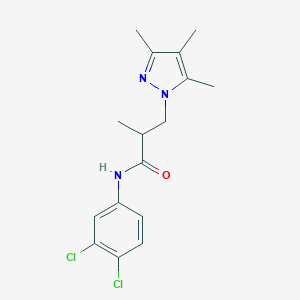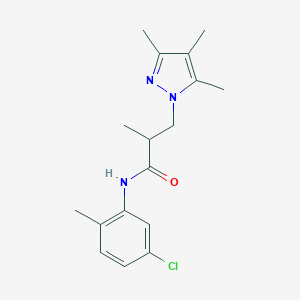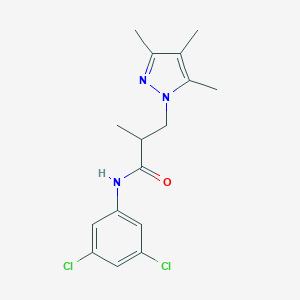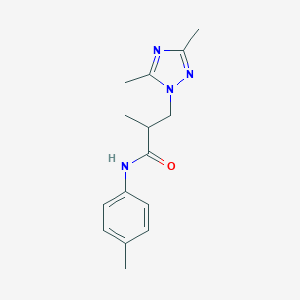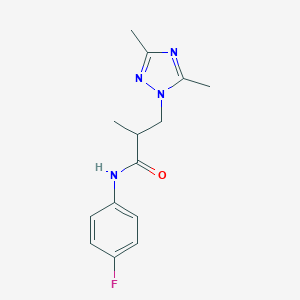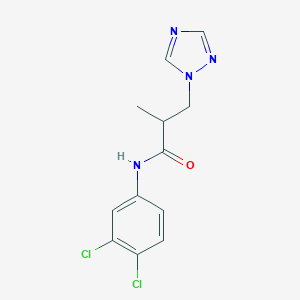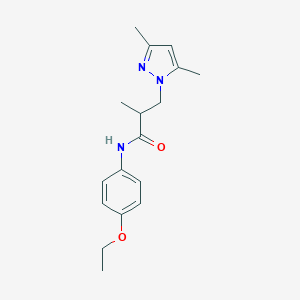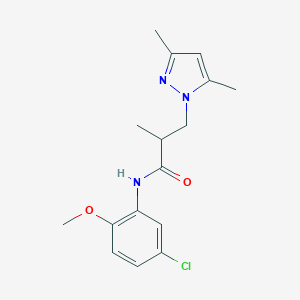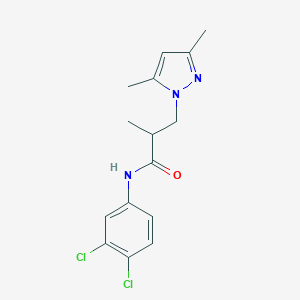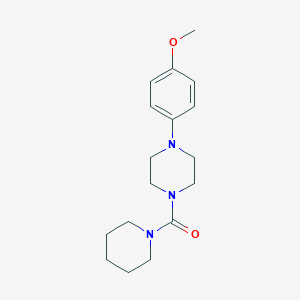
(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone” is a chemical compound with the molecular weight of 332.45 . The compound is a brown semi-solid .
Molecular Structure Analysis
The molecular structure of “(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone” is complex and involves various types of bonds . The compound crystallizes with Z’ = 2, in space groups P and Pna21 . The structure is linked by a combination of four O-H⋯O, four N-H⋯O, one C-H⋯O and one C-H⋯π (arene) hydrogen bonds .Physical And Chemical Properties Analysis
“(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone” is a brown semi-solid .Wirkmechanismus
Target of Action
The primary targets of (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone are the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, can affect various biochemical pathways. These receptors are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The result of the action of (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone is the potential treatment of various neurological conditions. This is due to its interaction with alpha1-adrenergic receptors, which are associated with numerous neurodegenerative and psychiatric conditions .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone in lab experiments is its ability to target specific receptors in the brain. This makes it a useful tool for studying the effects of various drugs on the brain. However, one of the limitations of this compound is its potential toxicity, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research on (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone. One area of interest is the development of new drugs that target specific receptors in the brain. Another potential direction is the study of the long-term effects of this compound on the brain and the body. Additionally, there is a need for further research on the potential side effects of this compound and how they can be mitigated.
Synthesemethoden
The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone is a complex process that involves several steps. The first step involves the reaction of 4-methoxybenzyl chloride with piperazine to form 4-(4-methoxyphenyl)piperazine. This compound is then reacted with piperidine and formaldehyde to produce (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
Zytotoxische Aktivität
Verbindungen, die (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanon ähneln, wurden für die in-vitro-zytotoxische Aktivität gegen verschiedene Krebszelllinien wie BT-474, HeLa, MCF-7, NCI-H460 und HaCaT-Zellen entwickelt und synthetisiert .
α1-adrenerge Rezeptoraffinität
Analoge Verbindungen wurden auf ihre Affinität zu α1-adrenergen Rezeptoren untersucht, die potenzielle Ziele für die Behandlung von Erkrankungen wie Bluthochdruck und gutartiger Prostatahyperplasie sind .
Molekulardynamik- und Docking-Simulationen
Diese Verbindungen wurden auch in Docking-Simulationen und Molekulardynamik verwendet, um ihre Interaktion mit biologischen Zielen zu verstehen, was für die Arzneimittelentwicklung entscheidend ist .
Spektroskopische Charakterisierung
Spektroskopische Verfahren wie XRD, FT-IR, FT-Raman und NMR wurden eingesetzt, um die Struktur und Eigenschaften verwandter Verbindungen zu charakterisieren .
Kristallographie
Co-Kristallisationsstudien mit anderen Chemikalien wie Säuren wurden durchgeführt, um die Salzbildung und Kristallstrukturen ähnlicher Piperazinderivate zu verstehen .
Syntheseprotokolle
Es wurden neuartige Syntheseprotokolle für verwandte Verbindungen entwickelt, die für die Synthese von this compound angepasst werden könnten, um seine Eigenschaften und Anwendungen zu untersuchen .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Compounds with similar structures have been shown to interact with alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
Related compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have shown alpha1-adrenergic affinity, indicating potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-22-16-7-5-15(6-8-16)18-11-13-20(14-12-18)17(21)19-9-3-2-4-10-19/h5-8H,2-4,9-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQTYQGBSMUBHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

